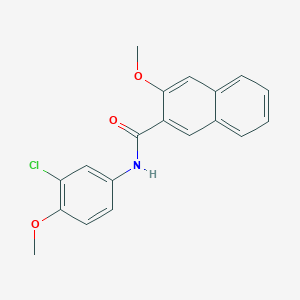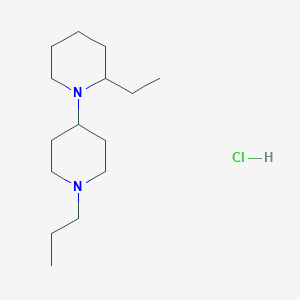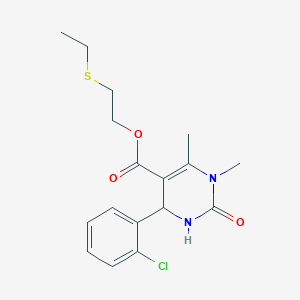![molecular formula C28H21NO3 B4968432 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)
3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate, also known as Fmoc-protected biphenylalanine, is a compound commonly used in peptide synthesis. Fmoc-protected biphenylalanine is an amino acid derivative that is used to synthesize peptides with unique properties.
Mechanism Of Action
The mechanism of action of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine is not well understood. However, it is believed that the unique properties of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine contribute to the improved stability and activity of peptides containing this amino acid derivative.
Biochemical And Physiological Effects
3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine has been shown to have biochemical and physiological effects when incorporated into peptides. Peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have been shown to have improved stability, activity, and selectivity compared to peptides containing other amino acids. Additionally, peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have been shown to have improved cell penetration and membrane permeability.
Advantages And Limitations For Lab Experiments
The use of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine in peptide synthesis has several advantages. Peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have improved stability, activity, and selectivity compared to peptides containing other amino acids. Additionally, peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have improved cell penetration and membrane permeability. However, the synthesis of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine can be challenging and time-consuming.
Future Directions
There are several future directions for the use of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine in peptide synthesis. One area of research is the development of peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine for use as antimicrobial agents. Another area of research is the development of peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine for use as anticancer agents. Additionally, the use of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine in the synthesis of peptides for drug delivery is an area of active research.
Synthesis Methods
The synthesis of 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine involves several steps. First, biphenylalanine is synthesized through a coupling reaction between N-Boc-biphenylalanine and the appropriate acid. The resulting biphenylalanine is then deprotected using trifluoroacetic acid to remove the Boc group. Finally, the Fmoc group is added to the amino group of the biphenylalanine using Fmoc-Cl. The resulting 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine can then be used in peptide synthesis.
Scientific Research Applications
3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine is commonly used in peptide synthesis due to its unique properties. Peptides containing 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine have been shown to have improved stability and activity compared to peptides containing other amino acids. 3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetateed biphenylalanine has been used in the synthesis of peptides with antimicrobial, anticancer, and antiviral properties.
properties
IUPAC Name |
[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-18(30)32-25-12-9-19(10-13-25)20-6-4-7-24(17-20)29-28(31)22-11-14-27-23(16-22)15-21-5-2-3-8-26(21)27/h2-14,16-17H,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKMPAICLKZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[9-methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4968349.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968359.png)
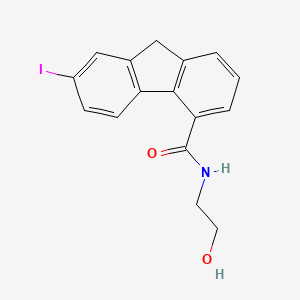
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4968366.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)
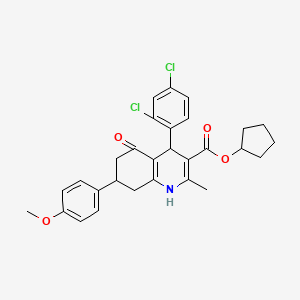
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)
